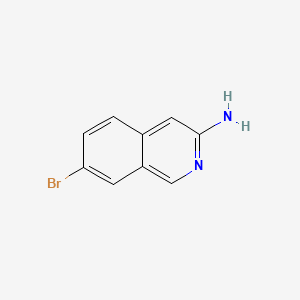

7-Bromoisoquinolin-3-amine

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Organic and Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. rsc.orgnih.govacs.org This structural motif is present in a wide array of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govbohrium.com Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and vasodilator agents, among other therapeutic applications. nih.govnumberanalytics.com The versatility of the isoquinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. rsc.org The development of novel synthetic methodologies to construct and modify the isoquinoline skeleton remains an active and important area of research in organic chemistry. nih.govacs.orgbohrium.com

Rationale for Investigating 7-Bromoisoquinolin-3-amine

The specific compound, this compound, combines the key features of the isoquinoline core with two important functional groups: a bromine atom and an amino group. The bromine atom at the 7-position serves as a versatile handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. The amino group at the 3-position also offers a site for further chemical modification and is known to be a key pharmacophoric element in many biologically active molecules, capable of forming crucial hydrogen bonds with biological targets. mdpi.com The strategic placement of these two functional groups makes this compound a valuable intermediate for the synthesis of novel compounds with potential pharmaceutical applications. chemimpex.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound and its isomers primarily revolves around their use as synthetic intermediates. For instance, the related compound 3-Amino-6-bromoisoquinoline is utilized in the development of therapeutic agents for oncology and neurology. chemimpex.com Similarly, 1-bromoisoquinolin-3-amine (B82021) has been used as a starting material for the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. core.ac.uk While these examples highlight the utility of brominated isoquinoline amines, specific and in-depth studies focusing solely on the biological activities of this compound itself are not extensively documented in publicly available literature. A significant gap exists in the understanding of its intrinsic pharmacological profile and its potential as a standalone therapeutic agent. Further research is needed to explore its biological effects and mechanisms of action.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to leverage its unique chemical structure for the synthesis of novel and diverse molecular entities. Key research goals include:

Development of efficient synthetic routes: Establishing scalable and cost-effective methods for the preparation of this compound. google.com

Exploration of its reactivity: Investigating the scope and limitations of chemical transformations involving the bromine and amino functionalities to create libraries of new compounds.

Synthesis of biologically active molecules: Utilizing this compound as a key building block for the targeted synthesis of compounds with potential therapeutic value in areas such as cancer, infectious diseases, and neurological disorders.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of derivatives of this compound to understand how different functional groups influence their biological activity.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | ambeed.comnih.gov |

| Molecular Weight | 223.07 g/mol | ambeed.comnih.gov |

| CAS Number | 1192815-02-3 | ambeed.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC(=CC2=CN=C(C=C21)N)Br | nih.gov |

| InChI Key | FBTKUAFGTDENLW-UHFFFAOYSA-N | ambeed.comnih.gov |

| Topological Polar Surface Area | 38.91 Ų | ambeed.com |

| LogP (XLOGP3) | 2.45 | ambeed.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTKUAFGTDENLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680959 | |

| Record name | 7-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192815-02-3 | |

| Record name | 7-Bromo-3-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192815-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisoquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 7 Bromoisoquinolin 3 Amine and Its Derivatives

Retrosynthetic Analysis of the 7-Bromoisoquinolin-3-amine Core Structure

A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The primary strategies involve either a late-stage introduction of the bromine atom and the amine group onto an isoquinoline (B145761) core or constructing the ring from a precursor already bearing these functionalities.

Strategy 1: Late-Stage Functionalization

C-Br Bond Disconnection: This approach disconnects the C7-Br bond, leading back to isoquinolin-3-amine (B165114) as a key intermediate. This precursor would then require a regioselective bromination at the C7 position. This is a common strategy for halogenated heterocycles.

C-N Bond Disconnection: Disconnecting the C3-N bond points to a 3-substituted isoquinoline that can be converted to an amine. For instance, a 3-halo-7-bromoisoquinoline could undergo nucleophilic substitution, or a 7-bromo-isoquinoline-3-carboxylic acid derivative could be subjected to a Curtius or Hofmann rearrangement.

Sandmeyer-type Disconnection: An alternative route involves disconnecting the C7-Br bond via a diazotization-bromination reaction. This would originate from a 7-aminoisoquinolin-3-amine, where the 7-amino group is converted to the target bromo group.

Strategy 2: Ring Construction

Pomeranz-Fritsch Type Disconnection: This powerful method for isoquinoline synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal. nih.govacs.orgacs.org For this compound, this would imply starting from a 4-bromo-substituted benzaldehyde (B42025) and an aminating agent that ultimately forms the 3-amino group of the isoquinoline ring.

Dinitrile Cyclization Disconnection: Another approach involves the cyclization of dinitriles. acs.org This would retrospectively lead to a substituted o-tolunitrile (B42240) derivative, such as 2-(cyanomethyl)-4-bromobenzonitrile, which could cyclize to form the 3-aminoisoquinoline ring system.

These analyses highlight that the synthesis can be approached by either building the core and then functionalizing it or by assembling the core from appropriately substituted building blocks.

Direct Synthetic Routes to this compound

Direct synthesis aims to construct the target molecule efficiently, often by controlling regioselectivity in key steps.

The Pomeranz-Fritsch reaction is a fundamental method for synthesizing isoquinolines via the acid-mediated cyclization of benzalaminoacetals. nih.govacs.orgacs.org While the classic reaction often suffers from low yields, several modifications have been developed to improve its efficiency and scope. nih.gov These include the Schlittler-Müller and Bobbitt modifications. nih.govresearchgate.net The Pomeranz-Fritsch synthesis is particularly noted for its ability to produce isoquinolines with substitution patterns that are difficult to achieve with other methods, including at the 7-position. researchgate.net

For the synthesis of this compound, a modified Pomeranz-Fritsch approach would likely start with 4-bromobenzaldehyde (B125591) and a masked aminoacetaldehyde derivative. The optimization of this cyclization step is critical and typically involves a careful selection of the acid catalyst and reaction conditions.

| Parameter | Condition/Reagent | Purpose/Effect | Citation |

| Acid Catalyst | Concentrated H₂SO₄, Fuming H₂SO₄, Methanesulfonic acid | To promote the electrophilic cyclization. The concentration and type of acid significantly impact yield. | nih.govacs.org |

| Protecting Group | N-tosyl | Can facilitate cyclization and subsequent aromatization of the dihydroisoquinoline intermediate. | rsc.org |

| Strategy | Ugi/Pomeranz-Fritsch Combination | A multi-component reaction (Ugi) followed by cyclization can create diverse isoquinoline scaffolds in moderate to good yields. | nih.govacs.orgresearchgate.net |

The introduction of the 3-amino group is more complex within this framework and might be achieved by using a nitrogen-containing fragment in the cyclization or by converting another functional group post-cyclization.

A more direct route involves the selective bromination of the isoquinolin-3-amine precursor. The electronic properties of the isoquinoline ring, combined with the directing effects of the amino group, govern the position of electrophilic substitution. The amino group at C3 is a powerful activating group and directs electrophiles to the ortho (C4) and para (C1, C6, C8) positions relative to the nitrogen's influence on the ring system.

Achieving bromination specifically at the C7 position requires careful control of reagents and conditions to overcome the inherent directing effects. Standard bromination of isoquinoline itself often leads to a mixture of products, with 5-bromoisoquinoline (B27571) being a major product under certain acidic conditions. researchgate.netorgsyn.org

| Reagent | Conditions | Outcome on Isoquinoline Core | Citation |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, -25°C to -18°C | Highly regioselective formation of 5-bromoisoquinoline. Strict temperature control is crucial. | researchgate.netorgsyn.org |

| Bromine (Br₂) / AlCl₃ | N/A | Halogenation of the aluminum chloride complex of isoquinoline yields 5-bromo-, and then 5,8-dibromo- derivatives. | researchgate.net |

| N,N'-dibromoisocyanuric acid (DBI) | Triflic Acid (CF₃SO₃H) | Can be used for regioselective monobromination of isoquinoline to give the 5-bromo isomer. | researchgate.net |

For the precursor isoquinolin-3-amine, the strong activating nature of the amino group would likely direct bromination to the C4 position or the benzene (B151609) ring. To achieve C7 bromination, a blocking group strategy might be necessary, or conditions would need to be found that favor substitution at the less activated C7 position, possibly under kinetic control at low temperatures.

The Sandmeyer reaction provides a reliable method for introducing a bromine atom by displacing a diazonium salt, which is formed from a primary aromatic amine. This strategy can be applied to the synthesis of this compound by starting with an appropriately positioned amino precursor. A potential route involves the diazotization of 7-aminoisoquinolin-3-amine.

A multi-step synthesis described for 8-bromoisoquinoline (B29762) demonstrates this principle:

Bromination: Isoquinoline is brominated to give 5-bromoisoquinoline. mdpi.com

Nitration: The product is nitrated to afford 5-bromo-8-nitroisoquinoline. mdpi.com

Reduction/Debromination: The nitro group is reduced, and the bromo group is removed to yield 8-aminoisoquinoline (B1282671). mdpi.com

Diazotization/Bromination: The resulting 8-aminoisoquinoline undergoes diazotization followed by treatment with copper(I) bromide to give 8-bromoisoquinoline. mdpi.com

A similar pathway could theoretically be designed to access the 7-bromo isomer. The use of non-aqueous media for diazotization can be advantageous, and various methods have been developed, including using polymer-supported reagents which can simplify work-up and improve efficiency. researchgate.net

Synthesis of Functionalized this compound Derivatives

The this compound scaffold possesses two key functional handles: the bromo substituent at C7 and the amino group at C3. Both sites can be selectively modified to create a library of diverse derivatives. nih.govrsc.org

Reactions at the C7-Bromo Position: The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The reaction of 7-bromoisoquinoline (B118868) with various boronic acids or esters in the presence of a palladium catalyst is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the C7 position. chemicalbook.com

Stille Coupling: This involves coupling with organostannanes, providing another route to C-C bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of 7-amino, 7-alkylamino, or 7-arylamino derivatives from the 7-bromo precursor.

Sonogashira Coupling: This provides access to 7-alkynylisoquinolines by coupling with terminal alkynes.

A study on 1-bromoisoquinolin-3-amines demonstrated successful Suzuki coupling with o-nitrophenylboronic acid, showcasing the viability of this reaction on a similar scaffold. core.ac.uk

Reactions at the C3-Amino Group: The primary amino group at the C3 position is nucleophilic and can undergo a wide range of transformations.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups.

N-Arylation: Formation of diarylamines.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., -OH, -CN, -F, -I) in a Sandmeyer-type reaction, further functionalizing the C3 position. core.ac.uk

Ring Annulation: The amino group can serve as a handle to construct new fused ring systems. For example, reaction with appropriate reagents can lead to the formation of pyrimido[1,2-b]isoquinolines or pyrrolo[2,3-c]isoquinolines. acs.org Research has shown that the amino group on an indazolo[3,2-a]isoquinoline system can be transformed into amidines or replaced with a bromo group via diazotization. core.ac.uk

These diversification strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. nih.govrsc.org

Introduction of Diverse Substituents via Coupling Reactions

The functionalization of the this compound scaffold is readily achieved through various palladium-catalyzed cross-coupling reactions. The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of substituents, thereby enabling the generation of diverse chemical libraries.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoborane. iitk.ac.inresearchgate.net For this compound, this allows for the introduction of various aryl and vinyl groups. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. organic-chemistry.org The reaction conditions are typically mild and tolerant of a wide range of functional groups. iitk.ac.in

Buchwald-Hartwig Amination: To introduce new nitrogen-based substituents, the Buchwald-Hartwig amination is a key method. This reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine in the presence of a palladium catalyst and a strong base. rug.nlresearchgate.net This has been successfully applied to isoquinolin-3-amines to synthesize N-arylisoquinolinamines. researchgate.net The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.netnih.gov The reaction has been scaled up to the kilogram level for the synthesis of complex pharmaceutical intermediates, demonstrating its industrial applicability. nih.govorganic-synthesis.com

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.org This reaction is instrumental in creating conjugated enynes and aryl alkynes, which are valuable building blocks in organic synthesis. gold-chemistry.org While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder, even aqueous, conditions. organic-chemistry.orgsci-hub.se

Table 1: Overview of Coupling Reactions for Functionalizing this compound

| Coupling Reaction | Reagents | Catalyst System | Introduced Substituent | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoborane (e.g., Arylboronic acid) | Palladium catalyst (e.g., Pd(OAc)2), Base | Aryl, Vinyl | iitk.ac.inresearchgate.net |

| Buchwald-Hartwig | Amine (Primary or Secondary) | Palladium catalyst, Bulky phosphine ligand, Base | Arylamino, Alkylamino | rug.nlresearchgate.net |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl | gold-chemistry.orgwikipedia.org |

Catalytic Approaches in the Synthesis of this compound Analogues

Modern synthetic strategies for isoquinoline analogues heavily rely on catalytic methods, particularly those involving transition-metal-catalyzed C-H activation. nih.govmdpi.comrsc.org These approaches offer a more atom-economical and efficient alternative to traditional multi-step syntheses.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful technique for the synthesis of highly substituted isoquinolines. nih.govacs.org These reactions often proceed through a directed ortho C-H bond activation followed by annulation with an alkyne or other coupling partner. acs.org Similarly, palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of isoquinolones and isoquinoline N-oxides. mdpi.comthieme-connect.com These methods can tolerate a variety of functional groups and provide access to complex molecular architectures in a single step. mdpi.com

Ruthenium-catalyzed reactions also offer a less expensive alternative for isoquinoline synthesis. For instance, a ruthenium-catalyzed C-H activation/annulation of aryl oximes with alkynes provides a direct route to the isoquinoline core. thieme-connect.com

Table 2: Selected Catalytic Methods for Isoquinoline Analogue Synthesis

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | High efficiency, oxidant-free conditions possible | nih.govacs.org |

| Palladium(II) | C-H Activation/Annulation | Good functional group tolerance, synthesis of isoquinolones | mdpi.comthieme-connect.com |

| Ruthenium(II) | C-H Activation/Annulation | Less expensive catalyst, directs C-H activation | thieme-connect.comniscpr.res.in |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of nitrogen heterocycles, including isoquinolines, is a growing area of focus aimed at minimizing environmental impact. frontiersin.orgeuroasiapub.org Key strategies include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation. euroasiapub.orgnih.gov

The use of water as a solvent is a significant advancement in green synthesis. euroasiapub.org For example, multicomponent reactions for the synthesis of pyrido[2,1-a]isoquinoline derivatives have been successfully carried out in water under ultrasonic irradiation, offering high yields and short reaction times. nih.gov Catalyst-free methods, such as the ambient temperature synthesis of isoquinoline-fused benzimidazoles in ethanol, further enhance the sustainability of these processes by avoiding heavy metal catalysts. rsc.org

Iii. Reactivity and Mechanistic Studies of 7 Bromoisoquinolin 3 Amine

Reactivity Profiles of the Bromine Moiety in 7-Bromoisoquinolin-3-amine

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction class for aryl halides. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group, in this case, the bromide, on an aromatic ring. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

While direct nucleophilic aromatic substitution on this compound is not extensively documented in readily available literature, the general principles of SNA_r_ suggest that the electron-donating nature of the amino group would make the isoquinoline (B145761) ring less susceptible to nucleophilic attack compared to isoquinolines bearing electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution at the 7-position may be achievable. For related compounds like 6-bromoisoquinoline (B29742) derivatives, reactions with nucleophiles such as amines, thiols, and alkoxides under basic conditions have been reported to yield the corresponding substituted products.

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comsnnu.edu.cn The bromine atom at the 7-position of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. researchgate.nettcichemicals.comlibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. researchgate.net The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This compound can participate in Suzuki-Miyaura coupling reactions to form 7-arylisoquinolin-3-amines. The site selectivity of Suzuki-Miyaura couplings on polyhalogenated heteroaromatic compounds is influenced by factors such as the electronic properties of the ring, steric hindrance, and the specific reaction conditions, including the choice of ligand and solvent. researchgate.netrsc.orgnih.gov In the context of this compound, the bromine at the 7-position is the primary site for coupling.

A representative example of a Suzuki-Miyaura coupling reaction is shown in the table below.

Table 1: Example of Suzuki-Miyaura Coupling with a Bromoisoquinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(OAc)₂ / BrettPhos | K₂CO₃ | Toluene | (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile | Not specified, but used in a multi-kilo delivery |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgrug.nl This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic system typically consists of a palladium precursor and a phosphine (B1218219) ligand. organic-chemistry.org

This compound can undergo Buchwald-Hartwig amination, where the bromine atom is replaced by a new amino group. Research has shown that isoquinolin-3-amines can effectively participate in Buchwald-Hartwig couplings with various aryl halides. researchgate.net For instance, isoquinolin-3-amine (B165114) and its derivatives have been successfully coupled with substituted bromobenzene (B47551) derivatives using a Pd₂(dba)₃ catalyst with either JohnPhos or Xantphos as the ligand, and cesium carbonate or sodium t-butoxide as the base, affording yields ranging from 46–94%. researchgate.net

The Ullmann condensation is another important method for C-N bond formation, typically employing copper catalysts. frontiersin.org This reaction can be used to couple aryl halides with amines, often under milder conditions than traditional methods. frontiersin.org

Table 2: Examples of Buchwald-Hartwig Amination with Isoquinolinamine Derivatives

| Isoquinolinamine Derivative | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isoquinolin-3-amine | Substituted Bromobenzenes | Pd₂(dba)₃ / JohnPhos or Xantphos | Cs₂CO₃ or NaOtBu | 46-94 | researchgate.net |

| 4-Methylisoquinolin-3-amine | Substituted Bromobenzenes | Pd₂(dba)₃ / JohnPhos or Xantphos | Cs₂CO₃ or NaOtBu | 46-94 | researchgate.net |

| 4-Benzylisoquinolin-3-amine | Substituted Bromobenzenes | Pd₂(dba)₃ / JohnPhos or Xantphos | Cs₂CO₃ or NaOtBu | 46-94 | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction is a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. gold-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, typically at room temperature with an amine base that also serves as the solvent. wikipedia.org this compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 7-position. This transformation is valuable for the synthesis of functionalized isoquinolines with applications in materials science and medicinal chemistry. gold-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgslideshare.net This reaction is a powerful method for forming carbon-carbon bonds with excellent trans selectivity. organic-chemistry.org The bromine at the 7-position of this compound can participate in Heck reactions to introduce alkenyl substituents.

Stille Coupling: The Stille coupling reaction utilizes a palladium catalyst to form a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. u-tokyo.ac.jporganic-chemistry.orgikm.org.my A key advantage of the Stille reaction is the stability of the organotin reagents and the mild reaction conditions. u-tokyo.ac.jporgsyn.org this compound can be employed in Stille couplings to introduce a variety of organic groups at the 7-position.

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction | Key Features | Typical Reactants for this compound |

|---|---|---|

| Sonogashira Coupling | Pd/Cu catalyzed C(sp²)-C(sp) bond formation. gold-chemistry.orgwikipedia.org | Terminal alkynes |

| Heck Reaction | Pd-catalyzed coupling of aryl halides with alkenes. organic-chemistry.orgslideshare.net | Alkenes |

| Stille Coupling | Pd-catalyzed coupling of organostannanes with aryl halides. u-tokyo.ac.jporganic-chemistry.org | Organostannanes |

Beyond palladium-catalyzed reactions, other metal-mediated transformations can be applied to this compound. For instance, metal-halogen exchange reactions, typically using organolithium or Grignard reagents, can convert the bromo-substituent into a more reactive organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. However, the presence of the acidic amine proton would require protection prior to such transformations.

Cross-Coupling Reactions of this compound

Reactivity of the Amino Group at the 3-Position of this compound

The primary amino group at the C-3 position of the isoquinoline ring is a versatile functional handle for synthetic modifications. It can undergo diazotization, serve as a nucleophile in substitution reactions, and participate in condensation and cyclization cascades to build more complex molecular architectures.

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry, opening pathways to a multitude of other functional groups. accessscience.com This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. vedantu.comlibretexts.org The resulting aryl diazonium salt is a valuable intermediate. nih.gov

For this compound, the amino group can be converted to a diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). This diazonium intermediate can then be subjected to various nucleophilic substitution reactions, many of which fall under the category of the Sandmeyer reaction. wikipedia.orglscollege.ac.in The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with halides or a cyano group. nih.govwikipedia.orglscollege.ac.in This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

While specific studies on this compound are not extensively detailed, the reactivity can be inferred from related compounds. For instance, the diazotization of 7-methylindazolo[3,2-a]isoquinolin-6-amine (derived from a substituted isoquinolin-3-amine) in hydrobromic acid leads to the formation of the corresponding 6-bromo derivative. core.ac.uk This demonstrates the feasibility of replacing the amino group on a complex isoquinoline-derived system with a halogen via a diazotization sequence.

Table 1: Potential Transformations of this compound via Diazotization This table is illustrative and based on general chemical principles of the Sandmeyer and related reactions.

| Starting Material | Reagents | Product | Reaction Type |

|---|

The nucleophilic character of the amino group in this compound allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base, to form an amide. For example, a base-mediated protocol has been established for the N-acetylation of various amines using acetonitrile (B52724) as both the solvent and the acetyl source. researchgate.net This type of transformation would convert this compound into the corresponding N-(7-bromoisoquinolin-3-yl)acetamide.

Alkylation: The amino group can be alkylated by reacting it with alkyl halides. The direct alkylation of amines with allylic alcohols has also been reported, proceeding under mild, metal-free conditions using deep eutectic solvents. rsc.org Such methods could be applied to introduce various alkyl chains onto the 3-amino position of the isoquinoline core.

Arylation: C-N cross-coupling reactions are powerful methods for forming aryl-amine bonds. The Ullmann condensation and, more recently, the Buchwald-Hartwig amination are common strategies. Copper-catalyzed N-arylation of indoles and other amines with aryl halides has been shown to be a general and efficient method. acs.org Similarly, copper-catalyzed N-arylation of amines, amides, and sulfonamides with arylboroxines has been developed, providing the corresponding N-arylated products in good yields without the need for a base. beilstein-journals.org Applying these methods to this compound would yield N-aryl-7-bromoisoquinolin-3-amines, which are scaffolds of interest in medicinal chemistry.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.com The amino group of this compound is an excellent nucleophile for condensation with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases), which can be further reduced or used as intermediates in cyclization reactions.

A notable application of this reactivity is in the construction of fused heterocyclic systems. Research has shown that 4-bromoisoquinolin-3-amine (B79041) can undergo a domino condensation-Heck cyclization with acetaldehyde, catalyzed by palladium, to produce 3H-pyrrolo[2,3-c]isoquinoline. arkat-usa.org This demonstrates that the amino group can condense with a carbonyl compound, and the resulting enamine intermediate can undergo intramolecular cyclization. A similar strategy could foreseeably be applied to this compound.

In another powerful example, substituted 1-bromoisoquinolin-3-amines were first coupled with o-nitrophenylboronic acid in a Suzuki reaction. core.ac.uk The resulting 1-(2-nitrophenyl)isoquinolinamines were then subjected to a reductive Cadogan cyclization using triethyl phosphite (B83602), which generated the tetracyclic indazolo[3,2-a]isoquinolin-6-amine ring system. core.ac.uk This multi-step sequence highlights how the amino group is preserved during an initial cross-coupling reaction and then participates in a subsequent ring-closing transformation.

Table 2: Examples of Cyclization Reactions Involving Substituted Isoquinolin-3-amines

| Isoquinoline Substrate | Reaction Partner(s) | Key Reaction Steps | Product Type | Ref. |

|---|---|---|---|---|

| 4-Bromoisoquinolin-3-amine | Acetaldehyde | Domino Condensation / Heck Cyclization | Pyrrolo[2,3-c]isoquinoline | arkat-usa.org |

Ring Transformations and Rearrangement Mechanisms

Under specific, often harsh, reaction conditions, the isoquinoline ring system itself can undergo significant transformations, including ring opening and contraction. These reactions are often mechanistically complex and highly dependent on the substitution pattern of the isoquinoline.

Studies on the reactions of aminobromoisoquinolines with potassium amide (KNH₂) in liquid ammonia (B1221849) have provided significant insight into potential ring-opening pathways. researchgate.net While this compound itself was not the specific substrate, the behavior of its isomers is highly informative. It was found that aminobromoisoquinolines with the amino group and bromo atom in positions alpha to the ring nitrogen undergo a very rapid ring opening to produce o-cyanobenzyl cyanide. researchgate.net Furthermore, 4-amino-3-bromoisoquinoline (B112583) was observed to undergo ring opening, yielding o-cyanobenzyl isocyanide. researchgate.net These transformations likely proceed via nucleophilic attack on the ring followed by cleavage of a C-N or C-C bond, driven by the strong base. Such pathways suggest that under similar conditions, this compound could also be susceptible to nucleophilic attack and subsequent ring fragmentation. The nucleophilic ring opening of activated aziridines and epoxides with amines serves as a general precedent for such reactions where a nucleophilic amine attacks a strained or electron-deficient ring. researchgate.netmdpi.com

In addition to ring-opening, ring contraction has also been observed in related systems. The reaction of 3-amino-4-bromoisoquinoline with potassium amide in liquid ammonia resulted in a ring contraction to form 1-cyanoisoindole. researchgate.net This type of rearrangement is a fascinating transformation where the six-membered pyridine (B92270) ring of the isoquinoline core is converted into a five-membered pyrrole (B145914) ring. The mechanism is proposed to involve a nucleophilic attack by the amide ion, followed by bond fission and recyclization. researchgate.net The specific positioning of the amino and bromo substituents is critical for directing the course of the reaction towards either ring opening or contraction. The investigation of these pathways for this compound would be a valuable area for further mechanistic study.

Iv. Medicinal Chemistry and Biological Activity of 7 Bromoisoquinolin 3 Amine Derivatives

7-Bromoisoquinolin-3-amine as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. openochem.org These scaffolds serve as versatile templates in drug discovery, providing an efficient starting point for the development of novel therapeutic agents. openochem.org The isoquinoline (B145761) nucleus, the core of this compound, is widely recognized as one such privileged scaffold. This structural motif is present in a vast array of bioactive natural products, particularly alkaloids, and synthetic compounds that demonstrate a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The this compound molecule combines the foundational isoquinoline core with two strategically placed functional groups: a bromine atom at the 7-position and an amino group at the 3-position. This specific arrangement makes it a particularly valuable building block in drug discovery. The bromine atom acts as a versatile synthetic handle for introducing diverse substituents through transition-metal-catalyzed cross-coupling reactions, while the amino group is a key pharmacophoric element capable of forming critical hydrogen bonds with biological targets. This inherent chemical tractability allows for the creation of large libraries of derivatives, enabling the exploration of structure-activity relationships and the optimization of compounds for specific therapeutic targets. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. epa.gov For derivatives of this compound, SAR studies systematically explore how modifications to its core structure affect interactions with biological targets, allowing for the rational design of more potent and selective molecules.

The bromine atom at the C-7 position is not merely a passive structural element; it significantly influences the molecule's physicochemical properties and biological activity. cymitquimica.com Its presence can enhance a compound's ability to interact with biological targets. cymitquimica.com The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and specificity of a ligand for its target protein. Furthermore, the bromine atom serves as an excellent handle for synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. This allows for the systematic introduction of a wide array of aryl, heteroaryl, or alkenyl substituents at the 7-position, enabling extensive exploration of the chemical space around the scaffold to optimize biological activity. ebi.ac.uk The nature of the substituent introduced at this position has been shown to be a critical determinant of the inhibitory effect of these molecules on certain enzymes. ebi.ac.uk

Beyond the key bromine and amine functionalities, modifications at other positions of the isoquinoline ring system can profoundly impact the biological potential of the resulting derivatives. nuph.edu.ua SAR studies have shown that the introduction of different functional groups—whether electron-donating or electron-withdrawing—can modulate the electronic properties, lipophilicity, and metabolic stability of the entire molecule. nuph.edu.ua For example, in related kinase inhibitors, the addition of specific substituents on the heterocyclic core can enhance binding affinity or improve selectivity for one kinase over another. nih.gov Research on 7-substituted isoquinoline derivatives has demonstrated that the inhibitory effect of these molecules is highly dependent on the nature of the substituents at the 7-position of the isoquinoline scaffold. ebi.ac.uk This highlights the importance of systematically exploring modifications around the entire ring system to develop compounds with optimized therapeutic properties.

Identification and Elucidation of Biological Targets

A key aspect of drug discovery is identifying the specific biological macromolecules, such as enzymes or receptors, with which a compound interacts to produce its therapeutic effect. For derivatives of this compound, research has focused on their potential as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer. nbinno.comnih.gov

Derivatives based on the isoquinoline scaffold have been identified as potent inhibitors of several protein kinases. nbinno.com Notably, a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles has been synthesized and evaluated for inhibitory activity against Myosin Light Chain Kinase (MLCK) and Epidermal Growth Factor Receptor (EGFR) kinase. ebi.ac.uk MLCK is an enzyme involved in processes like smooth muscle contraction and endothelial barrier function, making it a target for inflammatory diseases. nih.gov EGFR is a receptor tyrosine kinase whose overactivity is implicated in the growth and proliferation of various cancers. researchgate.net

Studies found that the inhibitory effect of these isoquinoline derivatives was dependent on the specific chemical group attached at the 7-position of the scaffold. ebi.ac.uk This underscores the utility of the 7-bromo precursor as a platform for generating a library of analogues to probe the active sites of these important kinase targets. The ability to systematically modify the structure allows for the optimization of potency and selectivity, which are key attributes of successful kinase inhibitors. ebi.ac.uknih.gov

| Target Kinase | Scaffold Class | Key Structural Features | Significance of Inhibition | Reference |

|---|---|---|---|---|

| Myosin Light Chain Kinase (MLCK) | 7-Substituted Isoquinolines | Isoquinoline core with variable substituents at the C-7 position. | Potential therapeutic for inflammatory diseases and disorders involving tissue barrier dysfunction. | ebi.ac.uknih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 7-Substituted Isoquinolines | Isoquinoline core with variable substituents at the C-7 position. | Potential anticancer agent by inhibiting tumor cell proliferation and survival. | ebi.ac.ukresearchgate.net |

Antitumor and Cytotoxic Potency of Derivatives

Derivatives of the isoquinoline and related quinoline (B57606)/quinazoline (B50416) scaffolds have demonstrated significant potential as anticancer agents. nih.govnih.gov The cytotoxic effects of these compounds are evaluated against various human cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50).

One study on 3-arylisoquinoline derivatives investigated their in vitro antitumor activity against five different human cancer cell lines. nih.gov Similarly, a series of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and tested against breast (MCF-7) and colon (SW480) cancer cell lines. nih.govresearchgate.net One of the most potent compounds, 8a , showed an IC50 value of 15.85 µM against the MCF-7 cell line, which was more potent than the reference drug Erlotinib. nih.govresearchgate.net Importantly, this compound displayed selectivity, with a significantly higher IC50 value (84.20 µM) against normal (MRC-5) cells, suggesting a wider therapeutic window. nih.govresearchgate.net

Other research into 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones identified compounds with effective tumor cell growth inhibition, highlighting a lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 , which showed broad-spectrum activity in the NCI-60 screen. researchgate.net The introduction of different substituents allows for the fine-tuning of cytotoxic activity, as seen in studies of quinoline derivatives where functionalization significantly influenced their potency against Caco-2 cell lines. brieflands.com

| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| 6-Bromo quinazoline-4(3H)-ones | Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.govresearchgate.net |

| 6-Bromo quinazoline-4(3H)-ones | Compound 8a | SW480 (Colon) | 17.85 ± 0.92 µM | nih.govresearchgate.net |

| 6-Bromo quinazoline-4(3H)-ones | Compound 8a | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 µM | nih.govresearchgate.net |

| Quinoline Derivatives | Nitro-aldehyde derivative E | Caco-2 (Colon) | 0.535 µM | brieflands.com |

| Isoquinolin-1(2H)-ones | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | NCI-60 Panel | Average lg GI50 = -5.18 | researchgate.net |

Antimicrobial, Antifungal, and Antimalarial Properties

The isoquinoline scaffold is a key feature in compounds developed to combat infectious diseases. Structural analogs featuring halogen substitutions have shown activity against the malaria parasite Plasmodium falciparum.

In the realm of antifungal research, diverse amine derivatives have been investigated. A study of α-naphthylamine derivatives found that certain N-(pyridinylmethyl)naphthalen-1-amines were active against opportunistic human pathogenic fungi. nih.gov For instance, one derivative displayed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against the dermatophyte Trichophyton rubrum. nih.gov Quinoxaline derivatives, which are structurally related to isoquinolines, have also shown promising antifungal activity against various Candida species, with one compound, 3-hydrazinoquinoxaline-2-thiol , demonstrating greater effectiveness than Amphotericin B against most clinical isolates of Candida albicans. researchgate.net

The broader antimicrobial potential of related heterocyclic systems is also evident. Benzofuran derivatives isolated from the fungus Penicillium crustosum exhibited antibacterial and antifungal properties. mdpi.com One compound showed moderate activity against Salmonella typhimurium and Staphylococcus aureus, while another was effective against plant-pathogenic fungi like Penicillium italicum and Colletotrichum musae with MIC values of 12.5 μg/mL. mdpi.com

| Compound Class | Target Organism | Reported Activity (MIC) | Source |

|---|---|---|---|

| Halogenated Isoquinoline Analogs | Plasmodium falciparum (Malaria) | Activity reported | |

| N-(pyridinylmethyl)naphthalen-1-amines | Trichophyton rubrum | 6.25 μg/mL | nih.gov |

| 3-Hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B | researchgate.net |

| Benzofuran Derivatives | Penicillium italicum | 12.5 μg/mL | mdpi.com |

| Benzofuran Derivatives | Colletotrichum musae | 12.5–25 μg/mL | mdpi.com |

Enzyme and Receptor Modulation Studies

Derivatives based on the isoquinoline framework have been extensively studied as modulators of various enzymes and receptors, which are key targets in drug discovery.

Enzyme Inhibition:

Kinases: The this compound structure is considered a valuable starting point for developing enzyme inhibitors, particularly for targeting kinases like the Epidermal Growth Factor Receptor (EGFR), which is often implicated in cancer.

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, cholinesterase inhibitors are a major class of therapeutics. A series of furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, considered tacrine (B349632) analogues, were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One pyrrolotacrine derivative, 1,2-diphenyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine (12) , was a particularly potent inhibitor of both enzymes, with an IC50 of 0.074 µM for BuChE. nih.gov

Monoamine Oxidase (MAO): Benzothiazole–isoquinoline derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B) and BuChE. nih.gov One such derivative, compound 4g , showed excellent inhibitory activity against both enzymes and was identified as a promising multi-target-directed ligand. nih.gov

Receptor Modulation:

Adenosine (B11128) Receptors: A series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric modulators of the human A3 adenosine receptor. nih.gov Compounds such as VUF5455 were found to slow the dissociation of an agonist radioligand from the receptor, which is characteristic of a positive allosteric modulator. This action selectively enhanced agonist binding without affecting antagonist binding. nih.gov

| Target | Compound Class | Specific Derivative | Effect | Potency (IC50) | Source |

|---|---|---|---|---|---|

| Kinases (e.g., EGFR) | This compound Derivatives | General | Inhibition | - | |

| Butyrylcholinesterase (BuChE) | Pyrrolotacrines | Compound 12 | Inhibition | 0.074 ± 0.009 µM | nih.gov |

| Acetylcholinesterase (AChE) | Pyrrolotacrines | Compound 12 | Inhibition | 0.61 ± 0.04 µM | nih.gov |

| Monoamine Oxidase B (MAO-B) | Benzothiazole-Isoquinolines | Compound 4g | Inhibition | 14.80 ± 5.45 μM (MAO) | nih.gov |

| A3 Adenosine Receptor | 3-(2-Pyridinyl)isoquinolines | VUF5455 | Positive Allosteric Modulation | - | nih.gov |

Investigation of Other Therapeutic Areas (e.g., Neurological Disorders, Viral Infections)

Beyond their use in cancer and infectious diseases, derivatives of this compound are being explored for a range of other therapeutic applications.

Neurological Disorders: The isoquinoline core is of significant interest in neuropharmacology. Certain isoquinoline derivatives are structurally related to neurotoxins like MPP+ and have been studied for their potential role in the neurodegeneration seen in Parkinson's disease. nih.gov This structural similarity has spurred research into their mechanisms of action within the central nervous system. nih.gov More therapeutically, the development of cholinesterase and MAO-B inhibitors from isoquinoline scaffolds, as mentioned previously, directly targets pathways relevant to Alzheimer's and Parkinson's diseases. nih.govnih.gov For example, pyrrolotacrine 12 not only inhibits cholinesterases but also provides significant neuroprotective effects against Aβ-induced toxicity, a key pathological hallmark of Alzheimer's disease. nih.gov

Viral Infections: The isoquinoline scaffold has also been identified as a promising starting point for the development of novel antiviral agents. In a screening for compounds active against influenza viruses, an isoquinolone derivative was identified as a hit compound with potent activity against both influenza A and B viruses, with 50% effective concentrations (EC50) between 0.2 and 0.6 µM. nih.gov Although the initial hit had cytotoxicity issues, further synthesis and structure-activity relationship studies led to the discovery of compound 21 , which retained antiviral activity (EC50 values from 9.9 to 18.5 µM) but had greatly reduced cytotoxicity. nih.gov

Mechanisms of Action at a Molecular and Cellular Level

The diverse biological activities of this compound derivatives stem from their ability to interact with specific biological macromolecules, triggering a cascade of cellular events.

In Antitumor Activity: The cytotoxic effects of quinazoline derivatives are often linked to the inhibition of key enzymes in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies have shown that these compounds can fit into the binding pocket of EGFR, interacting with key amino acid residues. nih.gov For nitrogen-based heterocycles in general, a common mechanism involves interaction with DNA, where the nitrogen atoms can form hydrogen bonds, disrupting DNA replication and transcription processes in rapidly dividing cancer cells. researchgate.net

In Enzyme and Receptor Modulation: The mechanism of action is highly specific to the target. For cholinesterase inhibitors like the pyrrolotacrine derivative 12 , docking studies suggest the compound binds deep within the active site gorge of the enzyme, physically blocking the entry of the acetylcholine (B1216132) substrate. nih.gov For allosteric modulators of the A3 adenosine receptor, the 3-(2-pyridinyl)isoquinoline derivatives bind to a site topographically distinct from the agonist binding site. nih.gov This binding induces a conformational change in the receptor that increases its affinity for the natural agonist, thereby enhancing its downstream signaling. nih.gov

In Neurological Effects: In the context of Parkinson's disease research, certain isoquinoline derivatives have been shown to act as inhibitors of mitochondrial complex I (NADH ubiquinone reductase), a mechanism of toxicity shared with the parkinsonian-inducing agent MPP+. nih.gov They can also interact with the dopamine (B1211576) re-uptake system, leading to their accumulation in dopaminergic neurons. nih.gov

In Antiviral Activity: The isoquinolone derivative compound 21 was found to exert its anti-influenza effect by targeting the activity of the viral polymerase, an essential enzyme complex (PB1, PB2, and PA) that the virus uses for replication and transcription of its RNA genome within the host cell nucleus. nih.gov

Design and Synthesis of Focused Libraries of this compound Derivatives for Biological Screening

The strategic design and synthesis of focused chemical libraries are central to discovering novel therapeutic agents from the this compound scaffold. This core structure is particularly amenable to library synthesis because it possesses two distinct and chemically versatile functional groups: the bromo substituent at the C7 position and the primary amino group at the C3 position. These serve as "functional handles" for introducing chemical diversity.

Reactions at the C7-Bromo Position: The bromine atom is an ideal functional group for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

Suzuki-Miyaura Coupling: Reacting the 7-bromo core with various boronic acids or esters to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that allows for the synthesis of 7-amino, 7-alkylamino, or 7-arylamino derivatives.

Sonogashira Coupling: Enables the introduction of alkynyl groups at the C7 position by coupling with terminal alkynes.

Reactions at the C3-Amino Group: The nucleophilic primary amine at the C3 position can undergo a wide range of transformations, including acylation, alkylation, and condensation reactions, to generate a different set of diverse derivatives.

By systematically combining these reactions, medicinal chemists can generate a focused library of compounds where different substituents are placed at the C3 and C7 positions. This approach allows for a thorough exploration of the structure-activity relationship (SAR), helping to identify which chemical features enhance potency and selectivity for a given biological target.

Preclinical Biological Evaluation Methodologies

Once a library of this compound derivatives has been synthesized, a cascade of preclinical biological evaluation methods is employed to identify and characterize promising compounds. These in vitro assays are designed to measure specific biological activities in a controlled laboratory setting.

Anticancer and Cytotoxicity Screening: The most common method to assess the cytotoxic potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.govnih.gov This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of a compound is indicative of cell death or inhibition of proliferation. nih.gov Compounds are typically screened against a panel of cancer cell lines and sometimes a normal, non-tumorigenic cell line to assess for selectivity. nih.govresearchgate.net

Antimicrobial and Antifungal Screening: The standard method for determining the efficacy of new antimicrobial agents is the broth microdilution method , as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI). mdpi.com This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

Enzyme Inhibition Assays: The evaluation of enzyme inhibitors requires specific assays tailored to the target enzyme. For example, the activity of cholinesterases can be measured using the Ellman method , a colorimetric assay that detects the product of acetylcholine hydrolysis. nih.gov For assessing iNOS activity, a hemoglobin assay can be employed. nih.gov The results are typically reported as an IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Receptor Binding and Modulation Assays: To study interactions with receptors, radioligand binding assays are often used. These experiments measure the ability of a test compound to displace a known radioactive ligand from the receptor. To detect allosteric modulation, assays are designed to measure the effect of a compound on the binding kinetics (e.g., the dissociation rate) of a known agonist or antagonist radioligand. nih.gov

V. Computational and Theoretical Investigations of 7 Bromoisoquinolin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Bromoisoquinolin-3-amine, these calculations can elucidate its electronic distribution, stability, and reactivity patterns.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound can provide valuable information about its reactivity and the mechanisms of its chemical transformations. By modeling reaction pathways, researchers can identify transition states and intermediates, which helps in optimizing reaction conditions and predicting reaction outcomes.

For instance, a DFT study could explore the Suzuki-Miyaura coupling reaction, a common transformation for aryl bromides. The calculations would model the oxidative addition of the C-Br bond to a palladium catalyst, followed by transmetalation and reductive elimination. The computed energy profile for such a reaction would reveal the activation energies for each step, identifying the rate-determining step.

Table 1: Hypothetical DFT-Calculated Energies for a Suzuki-Miyaura Coupling Reaction Intermediate of this compound

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants (this compound + Pd(0) catalyst) | -2850.12345 | 0.0 |

| Oxidative Addition Transition State | -2850.09876 | 15.5 |

| Oxidative Addition Intermediate | -2850.14567 | -13.9 |

| Reductive Elimination Transition State | -2850.11111 | 7.1 |

| Products | -2850.20000 | -48.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.

For this compound, an MEP analysis would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the isoquinoline (B145761) ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors. The bromine atom would influence the electrostatic potential of the benzene (B151609) ring, affecting its reactivity in aromatic substitution reactions. These MEP maps are crucial for understanding non-covalent interactions and predicting how the molecule might interact with a biological receptor. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed to study its interactions with specific biological targets, such as enzymes or receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method helps in understanding the binding mode and estimating the binding affinity. For this compound, docking studies could be performed against a kinase, a common target for isoquinoline derivatives. The simulation would predict how the molecule fits into the active site, identifying key interactions such as hydrogen bonds between the amino group and amino acid residues, or halogen bonds involving the bromine atom. The docking score provides an estimate of the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Hydrogen Bonds | Amine N-H with Asp145; Ring N with Lys72 |

| Predicted Hydrophobic Interactions | Isoquinoline ring with Phe80, Leu133 |

| Predicted Halogen Bond | Bromine with Carbonyl oxygen of Gly78 |

Note: The data in this table is hypothetical and for illustrative purposes only.

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can simulate the dynamic behavior of the ligand-protein complex over time. nih.govfiveable.me An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govfiveable.me Conformational analysis during the simulation can identify the most stable conformation of the ligand within the binding pocket and highlight any conformational changes in the protein upon ligand binding. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target.

To build a QSAR model, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound in the series. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. japsonline.comjapsonline.com

Table 3: Hypothetical QSAR Model for a Series of Isoquinoline Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| Molecular Weight | -0.02 | Size of the molecule |

| Dipole Moment | 0.15 | Polarity |

| LUMO Energy | -0.80 | Electron accepting ability |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties and Experimental Correlation

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules, which can then be correlated with experimental data for structural confirmation and analysis. ijcce.ac.irresearchgate.net For this compound, these predictions cover a range of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy.

Detailed theoretical studies on similar heterocyclic compounds have demonstrated the accuracy of these predictive methods. ijcce.ac.irresearchgate.net The process involves optimizing the molecule's geometry in silico to find its lowest energy conformation. researchgate.net Subsequently, calculations are performed to determine properties like chemical shifts for NMR, vibrational frequencies for IR, and electronic transitions for UV-Vis spectra. ijcce.ac.ir

NMR Spectroscopy:

¹H NMR: Theoretical calculations can predict the chemical shifts (δ) of the protons on the isoquinoline ring system. The aromatic protons are expected to appear in the δ 7.8–8.5 ppm range, while the amine (NH₂) protons typically resonate as a broad singlet between δ 5.2–5.5 ppm. Experimental ¹H NMR spectra for this compound are available and can be used to validate these theoretical predictions. chemicalbook.com

¹³C NMR: The chemical shifts for the carbon atoms are also predictable. The carbon atom bonded to the bromine (C7) is anticipated around ~125 ppm, while the carbon bearing the amino group (C3) would appear further downfield at approximately ~145 ppm.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can be correlated with experimental IR spectra to confirm the presence of key functional groups. For this compound, characteristic vibrations include:

N-H Stretching: The primary amine group (NH₂) is expected to show symmetric and asymmetric stretching vibrations in the 3200–3500 cm⁻¹ region. wpmucdn.com

C-Br Vibrations: The carbon-bromine bond gives rise to a distinct signal in the lower frequency region of the spectrum, typically between 550–650 cm⁻¹.

UV-Visible Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra, which arise from electron transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The analysis of these frontier molecular orbitals provides insights into the molecule's electronic properties and reactivity. nih.gov The predicted absorption maxima can be compared with experimentally measured UV-Vis spectra to confirm the electronic structure. researchgate.net

The correlation between these predicted values and experimental results is a powerful method for validating both the computational model and the synthesized molecular structure. researchgate.netresearchgate.net

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted/Typical Range | Experimental Reference/Value |

| ¹H NMR | Aromatic Protons (H) | δ 7.8–8.5 ppm | Data available chemicalbook.com |

| ¹H NMR | Amine Protons (NH₂) | δ 5.2–5.5 ppm (broad singlet) | Data available chemicalbook.com |

| ¹³C NMR | Brominated Carbon (C7) | ~125 ppm | - |

| ¹³C NMR | Amine-attached Carbon (C3) | ~145 ppm | - |

| IR Spectroscopy | N-H Stretching | 3200–3500 cm⁻¹ wpmucdn.com | - |

| IR Spectroscopy | C-Br Stretching | 550–650 cm⁻¹ | - |

In Silico Screening and Virtual Library Design for this compound Analogues

The this compound structure serves as a valuable "scaffold" or core structure for in silico drug discovery efforts. nih.gov Its strategic combination of a modifiable bromine atom and an amino group makes it an ideal starting point for designing virtual libraries of related compounds.

Scaffold-Focused Virtual Screening: In this approach, computational methods are used to search large databases of virtual compounds to identify molecules with a high probability of binding to a specific biological target, such as a protein or enzyme. nih.govnih.gov By using this compound as the core, screening can focus on identifying novel analogues with potentially improved activity or properties. nih.gov The bromine at the 7-position is a key functional handle for creating diversity, as it can be readily modified through reactions like palladium-catalyzed Suzuki-Miyaura cross-coupling to attach various aryl groups. This allows for the systematic exploration of the chemical space around the scaffold.

Virtual Library Design: Virtual library design is the process of enumerating all theoretically possible molecules that can be synthesized from a given scaffold and a set of reactants. drugdesign.org For this compound, a virtual library would consist of numerous analogues where different chemical groups have been attached at the bromine and amine positions.

Advanced software tools can generate these libraries and then predict their properties, such as binding affinity to a target, solubility, and metabolic stability. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. drugdesign.org The process typically involves:

Defining the core scaffold (this compound).

Specifying the chemical reactions to be used for modification (e.g., Suzuki coupling at C7, acylation at the C3-amine).

Providing a list of virtual "building blocks" or reactants to attach to the scaffold.

Generating the library of all possible products in silico.

Filtering and ranking the library members based on calculated properties to identify high-potential candidates for synthesis and experimental testing. drugdesign.org

The use of this compound as a scaffold in these computational strategies highlights its importance as a building block for the targeted synthesis of new molecules with potential therapeutic value.

Vi. Advanced Applications of 7 Bromoisoquinolin 3 Amine Beyond Traditional Medicinal Chemistry

Applications in Materials Science and Electronic Devices

The conjugated π-system of the isoquinoline (B145761) core, along with the potential for modification at its bromine and amine functionalities, makes 7-Bromoisoquinolin-3-amine an intriguing candidate for the development of novel organic materials with tailored electronic and photophysical properties.

Optoelectronic materials interact with light and electricity, forming the basis of devices like Organic Light-Emitting Diodes (OLEDs) and photodetectors. The inherent fluorescence of certain polycyclic aromatic systems derived from isoquinolines suggests their potential in this field. core.ac.uk By chemically modifying this compound, it is possible to create derivatives that exhibit strong luminescence. The bromine atom allows for the attachment of various aryl groups via cross-coupling reactions, which can extend the π-conjugation and shift the emission wavelength of the resulting molecule. This tunability is critical for creating materials that emit specific colors of light, a key requirement for display technologies.

Utilization as Fluorescent Probes for Biological Imaging and Sensing

Fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes in real-time. nih.gov It relies on fluorescent probes that can light up specific cellular components or report on the presence of particular biomolecules. nih.gov The development of probes that are photostable, sensitive, and operate in the near-infrared (NIR) region to allow for deeper tissue penetration is a significant goal in the field. nih.govthno.org

Derivatives of this compound have been shown to possess strong fluorescent properties. For instance, through a sequence of Suzuki coupling and Cadogan cyclization, substituted 1-bromoisoquinolin-3-amines can be converted into indazolo[3,2-a]isoquinolin-6-amines, a class of tetracyclic compounds that exhibit fluorescence. core.ac.uk The amino group on the isoquinoline core is preserved in the final structure, providing a handle for further functionalization. core.ac.uk This handle can be used to attach targeting moieties (to direct the probe to a specific location in a cell) or responsive groups (to make the fluorescence turn "on" or "off" in the presence of a specific analyte). The versatility of the isoquinoline framework makes it a promising scaffold for developing the next generation of smart fluorescent probes for advanced biological imaging. core.ac.uknih.gov

Role as a Key Intermediate in Complex Organic Synthesis

A key intermediate in organic synthesis is a molecule that serves as a versatile starting point for the construction of more complex structures. kvmwai.edu.inijpcbs.com this compound, with its two distinct reactive sites, exemplifies such an intermediate. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group can undergo reactions like diazotization, acylation, and formation of amidines. core.ac.uk

This dual reactivity allows for a modular approach to synthesizing complex molecules. A notable example is the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. core.ac.uk In this process, a substituted 1-bromoisoquinolin-3-amine (B82021) first undergoes a Suzuki coupling with an ortho-nitrophenylboronic acid. The resulting 1-(2-nitrophenyl)isoquinolinamine is then subjected to a Cadogan cyclization, where the nitro group is reduced and cyclizes with the isoquinoline nitrogen to form the final tetracyclic system. core.ac.uk This transformation showcases how the bromine atom is used to build a new carbon-carbon bond, and the core isoquinoline structure facilitates the subsequent ring-forming reaction.

Table 1: Synthesis of Indazolo[3,2-a]isoquinolin-6-amines

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Key Transformation | Source |

|---|---|---|---|---|---|

| 1 | Suzuki Coupling | o-Nitrophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-(2-Nitrophenyl)isoquinolinamines | Formation of a C-C bond at the C1 position, replacing the bromine atom. | core.ac.uk |

| 2 | Cadogan Cyclization | Triethyl phosphite (B83602) (P(OEt)₃), Microwave irradiation | Indazolo[3,2-a]isoquinolin-6-amines | Reductive cyclization of the nitro group to form a new five-membered indazole ring. | core.ac.uk |